molecular formula C15H11NO2S B7824713 Methyl 3-(benzo[d]thiazol-2-yl)benzoate

Methyl 3-(benzo[d]thiazol-2-yl)benzoate

Cat. No.: B7824713
M. Wt: 269.3 g/mol
InChI Key: KIUHSBXFVXANQW-UHFFFAOYSA-N
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Description

Methyl 3-(benzo[d]thiazol-2-yl)benzoate: is a chemical compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a fused benzene and thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.

Synthetic Routes and Reaction Conditions:

  • Diazo-Coupling Reaction: This method involves the reaction of 2-aminobenzothiazole with diazonium salts under acidic conditions.

  • Knoevenagel Condensation: This involves the condensation of 2-aminobenzothiazole with benzaldehyde derivatives in the presence of a base.

  • Biginelli Reaction: This multicomponent reaction involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate and urea.

  • Microwave Irradiation: This method uses microwave radiation to accelerate the reaction between 2-aminobenzothiazole and various reagents.

  • One-Pot Multicomponent Reactions (MCRs): This involves the simultaneous reaction of multiple reagents in a single reaction vessel.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and antifungal properties. Medicine: Benzothiazole derivatives are explored for their potential use in developing new drugs, particularly in the treatment of infectious diseases and cancer. Industry: These compounds are used in the development of agrochemicals, dyes, and other industrial applications due to their diverse biological activities.

Mechanism of Action

The mechanism by which Methyl 3-(benzo[d]thiazol-2-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activities. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

  • Benzothiazole: The parent compound with similar biological activities.

  • Thiazole: Another heterocyclic compound with diverse biological properties.

  • 1,3,4-Oxadiazole: A compound with similar biological activities and synthetic methods[_{{{CITATION{{{_3{Synthesis, Structure and Antifungal Activity of New 3-(5-Aryl-1,3,4 ....

Uniqueness: Methyl 3-(benzo[d]thiazol-2-yl)benzoate is unique in its specific structure and the range of biological activities it exhibits compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-(1,3-benzothiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)11-6-4-5-10(9-11)14-16-12-7-2-3-8-13(12)19-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUHSBXFVXANQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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